1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H4ClF6N3O2 and its molecular weight is 359.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on similar pyrazole derivatives has focused on their synthesis and structural analysis, using methods like X-ray diffraction and density-functional-theory (DFT) calculations. These studies provide insights into the compound's molecular structure and thermodynamic properties (Li-qun Shen et al., 2012).
Experimental and theoretical studies have examined the functionalization reactions of related 1H-pyrazole-3-carboxylic acid compounds. Such research aids in understanding the reaction mechanisms and potential applications of these compounds in various chemical processes (İ. Yıldırım et al., 2005).
Optical Properties and Material Science
A study synthesized novel derivatives from similar carboxylic acids and investigated their fluorescence spectral characteristics. This research is relevant for applications in material science, particularly in the field of photoluminescent materials (Yan-qing Ge et al., 2014).
Another research explored the synthesis, structure elucidation, and the antioxidant and antimicrobial activity of novel pyrazole derivatives. Such studies are crucial for developing new materials with potential biological applications (H. Bonacorso et al., 2015).
Advanced Applications
- The compound's potential in developing mechanoluminescent and efficient white OLEDs (organic light-emitting diodes) was explored. Pt(II) complexes containing pyrazolate chelates derived from similar compounds showed promising photophysical properties (Li-min Huang et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound interacts with its target, the PPTases, by inhibiting their activity . This inhibition is achieved at submicromolar concentrations, and interestingly, the compound shows no activity towards the human orthologue of PPTases . This selective inhibition disrupts the normal function of the bacteria, thwarting their growth .
Biochemical Pathways
The inhibition of PPTases affects the secondary metabolism of the bacteria . An advanced analogue of this compound, ML267, was found to attenuate the production of a metabolite dependent on Sfp-PPTase when applied to Bacillus subtilis at sublethal doses .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in vitro and in vivo .
Result of Action
The result of the compound’s action is the attenuation of secondary metabolism in bacteria and the thwarting of bacterial growth . This is achieved through the inhibition of PPTases, which are essential for bacterial cell viability and virulence . The compound also shows antibacterial activity against methicillin-resistant Staphylococcus aureus .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF6N3O2/c12-6-1-4(10(13,14)15)2-19-8(6)21-7(11(16,17)18)5(3-20-21)9(22)23/h1-3H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWOABJDCVHEQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C(=C(C=N2)C(=O)O)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF6N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401116240 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401116240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305711-84-5 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305711-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401116240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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